![molecular formula C14H8F3N3O B215322 1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215322.png)
1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one, also known as TFPP, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one is not fully understood, but studies have suggested that it may act by inhibiting key enzymes involved in cancer cell growth and proliferation. 1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. In addition, 1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one has been found to have good solubility and stability in various solvents, making it suitable for use in various applications.
Advantages and Limitations for Lab Experiments
1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one has several advantages for lab experiments, including its high purity, good solubility, and low toxicity. However, its synthesis method can be complex and time-consuming, and its high cost may limit its use in some applications.
Future Directions
There are several potential future directions for 1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one research, including the development of new synthesis methods to improve yield and purity, the investigation of its potential as a fluorescent probe for detecting other types of DNA damage, and the exploration of its use in organic electronics and optoelectronics. Further studies are also needed to fully understand the mechanism of action of 1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one and its potential applications in cancer therapy.
Synthesis Methods
The synthesis of 1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one involves the reaction of 2-aminopyridine with 2-chloro-5-trifluoromethylbenzoic acid in the presence of a base and a catalyst. The resulting product is then subjected to cyclization to form 1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one. This synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells. 1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one has also been investigated for its potential use as a fluorescent probe for detecting DNA damage and as a photosensitizer for photodynamic therapy.
properties
Product Name |
1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one |
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Molecular Formula |
C14H8F3N3O |
Molecular Weight |
291.23 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H8F3N3O/c15-14(16,17)10-5-1-2-6-11(10)20-8-19-13(21)9-4-3-7-18-12(9)20/h1-8H |
InChI Key |
YQPLKCOIBFEZSA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=NC(=O)C3=C2N=CC=C3 |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=NC(=O)C3=C2N=CC=C3 |
Origin of Product |
United States |
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